Measured GRM6 Binding Affinity (pKi) and Ligand Efficiency Compared to Lead Compound in the Same Assay Platform
N-(thiophen-3-ylmethyl)naphthalene-1-sulfonamide (ZINC000045301297) was tested in a kainate/glutamate receptor subtype GluR6 (GRM6) functional assay and exhibited a pKi of 5.46, corresponding to a Ki of approximately 3.5 µM and a ligand efficiency (LE) of 0.38 [1]. In the same publication (Eur. J. Med. Chem. 2010, 45, 69–77), the most active chemotype identified was ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (compound 1c), which demonstrated an IC50 of 0.75 µM against the GluR6 receptor [2]. While compound 1c belongs to a different chemical series (2-aminothiophene-3-carboxylate), the shared assay platform allows for contextual benchmarking: the sulfonamide derivative exhibits approximately 4.7-fold weaker potency compared to the series lead, but its simpler naphthalene-1-sulfonamide scaffold offers a distinct vector for further optimization.
| Evidence Dimension | Binding affinity at GRM6 (GluR6) receptor |
|---|---|
| Target Compound Data | pKi = 5.46 (Ki ≈ 3.5 µM), LE = 0.38 |
| Comparator Or Baseline | Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (1c): IC50 = 0.75 µM |
| Quantified Difference | Approximately 4.7-fold lower potency for the target compound vs. the series lead |
| Conditions | Functional antagonism assay at human GluR6 (GRM6) kainate receptor; data extracted from ZINC annotation referencing Eur. J. Med. Chem. 2010, 45, 69–77. |
Why This Matters
Provides an experimentally measured affinity baseline, allowing scientific users to compare with in-house screening data and to assess the compound's utility as a starting point for GRM6-focused medicinal chemistry campaigns.
- [1] ZINC Database. ZINC000045301297 activities: GRM6 pKi = 5.46. Available at: https://zinc.docking.org/substances/ZINC000045301297/activities/ (accessed 2026-05-11). View Source
- [2] Briel, D.; Rybak, A.; Kronbach, C.; Unverferth, K. Substituted 2-aminothiopen-derivatives: a potential new class of GluR6-antagonists. Eur. J. Med. Chem. 2010, 45, 69–77. PMID: 19819046. View Source
